molecular formula C9H14BrN3 B3289768 5-Bromo-N4-butylpyridine-3,4-diamine CAS No. 861024-05-7

5-Bromo-N4-butylpyridine-3,4-diamine

Cat. No.: B3289768
CAS No.: 861024-05-7
M. Wt: 244.13 g/mol
InChI Key: QFRKIJOQZFLOHZ-UHFFFAOYSA-N
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Description

5-Bromo-N4-butylpyridine-3,4-diamine is a chemical compound with the molecular formula C9H14BrN3 and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a butyl group attached to the nitrogen atom at the 4th position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N4-butylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives followed by the introduction of the butyl group. One common method involves the reaction of 5-bromopyridine-3,4-diamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N4-butylpyridine-3,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N4-butylpyridine-3,4-diamine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N4-butylpyridine-3,4-diamine involves its interaction with specific molecular targets. The bromine atom and the butyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N4-butylpyridine-3,4-diamine is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-4-N-butylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-2-3-4-13-9-7(10)5-12-6-8(9)11/h5-6H,2-4,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRKIJOQZFLOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=NC=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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